molecular formula C17H14N2O2S B2560410 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-92-1

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2560410
CAS No.: 391218-92-1
M. Wt: 310.37
InChI Key: GBBJQZKSWRASQT-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride or acid anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields . Another method involves one-pot multicomponent reactions, which streamline the synthesis process by combining multiple steps into a single reaction vessel .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 6-methyl-1,3-benzothiazol-2-ylamine
  • 4-methyl-1,3-benzothiazol-2-ylamine

Uniqueness

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide stands out due to its unique acetyl and benzamide functional groups, which confer distinct chemical properties and biological activities. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJQZKSWRASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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